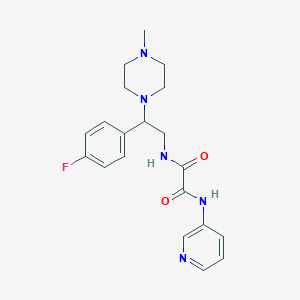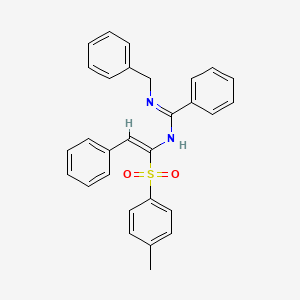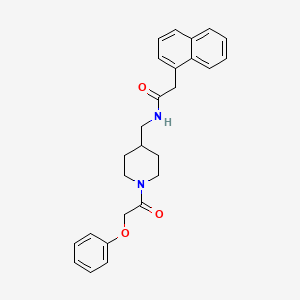![molecular formula C12H19NO3 B2409404 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol CAS No. 212770-56-4](/img/structure/B2409404.png)
2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol is an organic compound with the molecular formula C12H19NO3 It is characterized by the presence of a hydroxyethyl group, a methoxybenzyl group, and an amino group attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol typically involves the reaction of 3-methoxybenzylamine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
Step 1: 3-methoxybenzylamine is dissolved in an appropriate solvent, such as ethanol or methanol.
Step 2: Ethylene oxide is slowly added to the solution while maintaining the temperature at around 0-5°C to control the exothermic reaction.
Step 3: The reaction mixture is stirred for several hours until the reaction is complete.
Step 4: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 2-[(2-Hydroxyethyl)(4-methoxybenzyl)amino]-1-ethanol
- 2-[(2-Hydroxyethyl)(3-ethoxybenzyl)amino]-1-ethanol
- 2-[(2-Hydroxyethyl)(3-methoxyphenyl)amino]-1-ethanol
Uniqueness
2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, influences its reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-[2-hydroxyethyl-[(3-methoxyphenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-16-12-4-2-3-11(9-12)10-13(5-7-14)6-8-15/h2-4,9,14-15H,5-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORPIWRPEFDZPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)



![(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one](/img/structure/B2409329.png)

![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)




![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)
